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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data expected for 2,6-
diisopropylbenzoic acid, offering a framework for its structural validation. By comparing
predicted spectroscopic values with established data for its constituent functional groups,
researchers can confidently confirm the molecule's identity and purity. This document outlines
the expected outcomes from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13
Nuclear Magnetic Resonance (**C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), supported by detailed experimental protocols.

Structural Overview

2,6-diisopropylbenzoic acid is an organic compound with the molecular formula C13H1s0:2
and a molecular weight of 206.28 g/mol . Its structure consists of a benzene ring substituted
with a carboxylic acid group and two isopropyl groups at positions 2 and 6.

Spectroscopic Validation

The validation of 2,6-diisopropylbenzoic acid's structure relies on the unique spectroscopic
signature of its functional groups: a carboxylic acid, two isopropyl groups, and a 1,2,3-
trisubstituted benzene ring.
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Proton (*H) NMR Spectroscopy

The *H NMR spectrum is expected to show four distinct signals corresponding to the different
types of protons in the molecule.

Table 1: Expected *H NMR Chemical Shifts for 2,6-Diisopropylbenzoic Acid

Expected Chemical o .
Proton Type . Multiplicity Integration
Shift (6, ppm)

Carboxylic Acid (-

9.0-13.0 Singlet (broad) 1H

COOH)
Aromatic (Ar-H) 7.0-75 Multiplet 3H
Isopropyl Methine (-

Propy ( 29-35 Septet 2H
CH)
Isopropyl Methyl (-

propy v 11-13 Doublet 12H

CHs)

Carboxylic Acid Proton: A highly deshielded proton appearing as a broad singlet far
downfield.[1] Its chemical shift is concentration and solvent-dependent.

o Aromatic Protons: The three protons on the benzene ring will appear as a multiplet.

 |Isopropyl Methine Protons: The two methine (CH) protons of the isopropyl groups are
equivalent and will appear as a septet due to coupling with the six neighboring methyl
protons.

 |sopropyl Methyl Protons: The twelve methyl (CHs) protons of the two isopropyl groups are
equivalent and will appear as a doublet due to coupling with the methine proton.

Carbon-13 (**C) NMR Spectroscopy

The proton-decoupled 13C NMR spectrum is predicted to display six unique carbon signals.

Table 2: Expected 3C NMR Chemical Shifts for 2,6-Diisopropylbenzoic Acid
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Carbon Type Expected Chemical Shift (d, ppm)
Carboxylic Acid (-COOH) 170 - 185

Aromatic C1 (C-COOH) 125-135

Aromatic C2, C6 (C-CH(CHs)2) 145 - 155

Aromatic C3, C5 125-135

Aromatic C4 128 - 140

Isopropyl Methine (-CH) 30-40

Isopropyl Methyl (-CHs) 20-25

» Carboxyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and

appears in the downfield region of the spectrum.[1][2]

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbons bearing the isopropyl groups (C2, C6) are expected to be the most

downfield among the ring carbons.

 |sopropyl Carbons: The methine and methyl carbons of the isopropyl groups will appear in

the upfield (aliphatic) region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the

substituted benzene ring.

Table 3: Characteristic IR Absorption Bands for 2,6-Diisopropylbenzoic Acid
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Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Carboxylic Acid O-H stretch 2500 - 3300 Broad
Aromatic C-H stretch 3000 - 3100 Medium
Isopropyl C-H stretch 2850 - 2970 Strong
Carboxylic Acid C=0 stretch 1680 - 1710 Strong
Aromatic C=C stretch 1450 - 1600 Medium
Carboxylic Acid C-O stretch 1210 - 1320 Strong
Carboxylic Acid O-H bend 920 - 950 Broad

e O-H Stretch: A very broad absorption band characteristic of the hydrogen-bonded hydroxyl
group of the carboxylic acid is a key identifying feature.[3][4][5]

e C=0 Stretch: A strong, sharp absorption corresponding to the carbonyl group of the
carboxylic acid.[4] Conjugation with the benzene ring lowers this frequency.[3]

e C-H Stretches: Absorptions for both aromatic and aliphatic C-H bonds will be present.

e C=C Stretches: Peaks in the 1450-1600 cm~* region are indicative of the benzene ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Expected Mass Spectrometry Data for 2,6-Diisopropylbenzoic Acid

Parameter Expected Value

Molecular lon (M) m/z = 206.13

Key Fragment lons m/z = 191, 163, 148, 91
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e Molecular lon Peak: The peak corresponding to the intact molecule will be observed at an
m/z value equal to its molecular weight.

e Fragmentation Pattern: Carboxylic acids often undergo characteristic fragmentation.
Common losses include the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45),
and alkyl fragments from the isopropyl groups. A prominent fragmentation for aromatic
carboxylic acids is the loss of an alkyl radical, leading to a resonance-stabilized cation.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed. Instrument-
specific parameters may require optimization.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Dissolve 5-25 mg of the sample for *H NMR or a saturated solution for
13C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Filter the
solution into a clean NMR tube to remove any particulate matter.

 Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse sequence. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer
acquisition time and a greater number of scans are typically required compared to H NMR
due to the lower natural abundance of the 13C isotope.[7]

o Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the
resulting spectrum and perform baseline correction. Reference the spectrum to an internal
standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:
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o Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

o Solid/Liquid Sample (Thin Film): Dissolve the sample in a volatile solvent and deposit a
drop onto a salt plate (e.g., NaCl, KBr). Allow the solvent to evaporate, leaving a thin film
of the sample.

o Liquid Sample (Neat): Place a drop of the neat liquid between two salt plates.[8]

Data Acquisition: Place the prepared sample in the IR spectrometer. Collect a background
spectrum of the empty sample holder (or pure KBr pellet). Then, collect the sample
spectrum.[8]

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common ionization techniques for small organic molecules include Electron lonization (EI)
and Electrospray lonization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution
mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass
measurements.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the 2,6-

diisopropylbenzoic acid structure using the described spectroscopic techniques.
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Workflow for Spectroscopic Validation of 2,6-Diisopropylbenzoic Acid
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Caption: Workflow for the validation of 2,6-diisopropylbenzoic acid's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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